



Application Notes and Protocols for Topical AKP-11 in Psoriasis Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AKP-11 is a first-in-class, novel, potent, and highly selective small molecule modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Developed by Akaal Pharma, it is under investigation as a topical treatment for mild-to-moderate plaque psoriasis.[3] The rationale for its development stems from the crucial role of the S1P-S1PR1 signaling pathway in the pathogenesis of psoriasis, which includes the regulation of immune cell trafficking and keratinocyte proliferation.[1] By modulating the S1P1 receptor, **AKP-11** aims to reduce the local inflammation and epidermal hyperproliferation characteristic of psoriatic lesions.

These application notes provide a comprehensive overview of the available data on topical **AKP-11** and detailed protocols for its preclinical and clinical investigation in the context of psoriasis research.

Mechanism of Action: S1P1 Receptor Modulation in Psoriasis

In psoriatic skin, elevated levels of sphingosine-1-phosphate (S1P) contribute to the inflammatory cascade. S1P binds to its receptor, S1P1, on various cell types, including keratinocytes and immune cells, triggering downstream signaling pathways that promote inflammation.[1] Activation of the S1P1 receptor in keratinocytes can lead to the

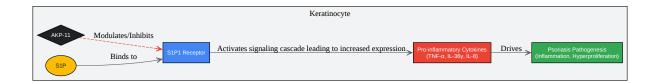




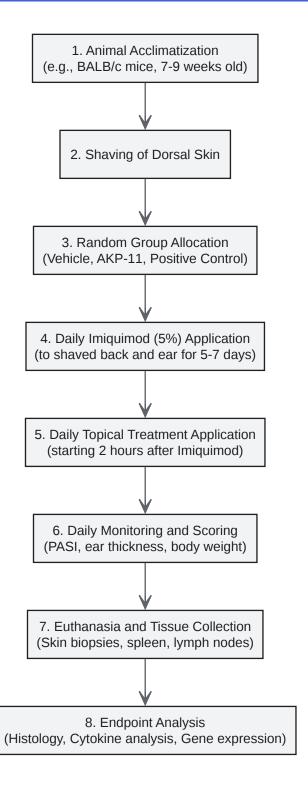


overexpression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-36 gamma (IL-36y), and Interleukin-8 (IL-8).[1] **AKP-11**, as an S1P1 modulator, is designed to interfere with this signaling, thereby reducing the production of these inflammatory mediators and mitigating the psoriatic phenotype.









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